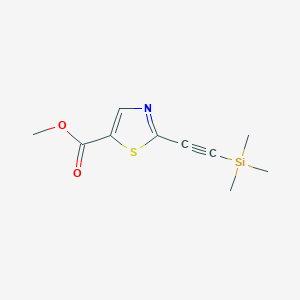
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by the presence of a trimethylsilylethynyl group attached to a thiazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an ethynyl group. The compound’s structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole-5-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted thiazoles.
Scientific Research Applications
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can stabilize intermediary carbocations, facilitating electrophilic addition reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, making it a versatile tool in research and development.
Comparison with Similar Compounds
Trimethylsilylacetylene: Shares the trimethylsilylethynyl group but lacks the thiazole ring.
2-(Trimethylsilylethynyl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Triisopropyl(trimethylsilylethynyl)silane: Features a similar ethynyl group but with different substituents on the silicon atom.
Uniqueness: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the trimethylsilylethynyl group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H13NO2SSi |
|---|---|
Molecular Weight |
239.37 g/mol |
IUPAC Name |
methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO2SSi/c1-13-10(12)8-7-11-9(14-8)5-6-15(2,3)4/h7H,1-4H3 |
InChI Key |
HADLQMKCGSCMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















